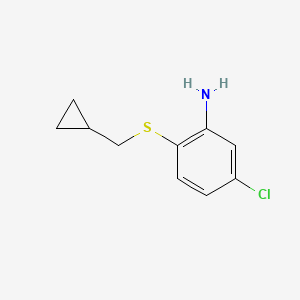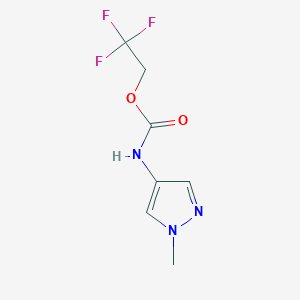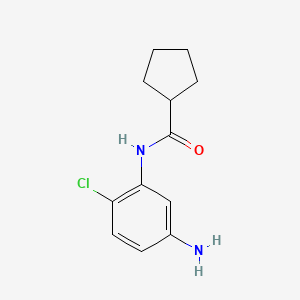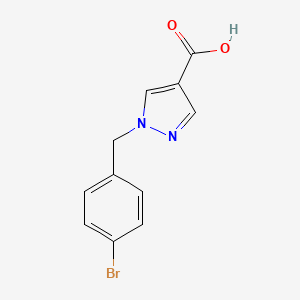
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine
Vue d'ensemble
Description
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine, also known as CCPA, is a chemical compound found in a variety of products and applications. It has been used in various scientific research applications, such as drug development, biochemistry, and physiology, due to its unique properties.
Applications De Recherche Scientifique
Pharmacological Profile of WAY-100635
WAY-100635 is a selective antagonist for the 5-HT1A receptor, showing high affinity and selectivity. It has been used in studies to understand the function of 5-HT1A receptors in various biological and behavioral processes, including its role in the inhibitory action on dorsal raphe neuronal firing and its effects on behavioral changes induced by other compounds. This compound serves as a standard antagonist in further studies of 5-HT1A receptor function, illustrating the application of chemically similar compounds in neuropharmacological research (Forster et al., 1995).
Luminescent Platinum(II) Complexes
Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes has explored their potential in understanding fluid- and solid-state oligomeric and ligand–ligand interactions. These complexes are emissive in fluid solutions at room temperature, providing a basis for developing new materials with potential applications in light-emitting devices and sensors (Lai et al., 1999).
Tetrazole Derivatives as COX-2 Inhibitors
The synthesis and crystal structure analysis of tetrazole derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies were carried out to understand the orientation and interaction of each molecule within the active site of the COX-2 enzyme. This research highlights the application of such compounds in the development of new therapeutic agents for inflammation and related disorders (Al-Hourani et al., 2015).
Serotonin Transporter Substrates
The study of compounds like aminorex, fenfluramine, and chlorphentermine as serotonin transporter substrates has implications for understanding the risk of primary pulmonary hypertension (PPH) and developing new medications that mimic the neurochemical effects of these drugs without the adverse side effects. This research demonstrates the application of chemical compounds in studying transporter protein interactions and drug development for treating obesity, drug dependence, depression, and other disorders (Rothman et al., 1999).
Propriétés
IUPAC Name |
5-chloro-2-(cyclopropylmethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWADJKVGPQORQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)










![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)
